molecular formula C23H26ClN3O5S B1670982 DU125530 CAS No. 161611-99-0

DU125530

Cat. No.: B1670982
CAS No.: 161611-99-0
M. Wt: 492.0 g/mol
InChI Key: LYXKFNHUJJDTIA-UHFFFAOYSA-N
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Description

DU125530 (2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3(2H)-one-1,1-dioxide) is a selective 5-HT1A receptor antagonist with a high binding affinity (Ki = 0.7 nM) . It exhibits equal potency in displacing agonist and antagonist binding at both pre- and post-synaptic 5-HT1A receptors in rats and humans . Preclinical studies demonstrate its ability to block the discriminative stimulus effects of 5-HT1A agonists like flesinoxan in pigeons, confirming its role as a full antagonist .

Properties

CAS No.

161611-99-0

Molecular Formula

C23H26ClN3O5S

Molecular Weight

492.0 g/mol

IUPAC Name

2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]butyl]-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C23H26ClN3O5S/c24-17-15-19(22-20(16-17)31-13-14-32-22)26-11-9-25(10-12-26)7-3-4-8-27-23(28)18-5-1-2-6-21(18)33(27,29)30/h1-2,5-6,15-16H,3-4,7-14H2

InChI Key

LYXKFNHUJJDTIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C5C(=CC(=C4)Cl)OCCO5

Appearance

Solid powder

Other CAS No.

161611-99-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,2-benzisothiazol-3(2H)-one, 2-(4-(4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl)butyl)-, 1,1-dioxide
2-(4-(4-(7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl)butyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide
DU 125530
DU-125530

Origin of Product

United States

Biological Activity

DU125530 is a selective antagonist of the 5-HT1A receptor, a subtype of serotonin receptor implicated in various neuropsychiatric conditions, particularly depression and anxiety disorders. Its biological activity has been characterized through numerous preclinical and clinical studies, demonstrating its potential role in modulating serotonergic neurotransmission.

This compound exhibits high affinity for both pre- and post-synaptic 5-HT1A receptors. Studies have shown that it effectively displaces agonist binding in both rat and human brain tissues at low nanomolar concentrations. The compound acts as a silent antagonist, meaning it occupies the receptor without activating it, which can lead to enhanced serotonergic activity by preventing the inhibitory effects of serotonin on neurotransmitter release .

Key Findings:

  • Potency: this compound has comparable potency to established 5-HT1A antagonists, with IC50 values indicating effective displacement of radiolabeled ligands .
  • Mechanism: It prevents the suppression of serotonergic activity induced by agonists like 8-OH-DPAT and SSRIs (Selective Serotonin Reuptake Inhibitors), thus potentially enhancing the therapeutic effects of SSRIs .

Clinical Studies

In a double-blind, randomized clinical trial involving patients with major depression, this compound was evaluated for its ability to augment the effects of fluoxetine. Despite its strong pharmacological profile, the addition of this compound did not significantly enhance the antidepressant effects of fluoxetine compared to placebo . This suggests that while this compound effectively occupies 5-HT1A receptors, its blockade of post-synaptic receptors may negate some benefits associated with pre-synaptic receptor activation.

Clinical Trial Data:

Study TypeSample SizeInterventionOutcome
Double-blind trial100 (50 each group)Fluoxetine + Placebo vs. Fluoxetine + this compoundNo significant difference in antidepressant efficacy

Preclinical Studies

Preclinical studies have employed various animal models to assess the behavioral implications of this compound. For instance, in forced swimming tests, this compound demonstrated potential antidepressant-like effects when administered alone or in combination with other serotonergic agents . Additionally, studies using receptor autoradiography confirmed that this compound occupies both pre- and post-synaptic receptors effectively, supporting its role as a potent antagonist in vivo .

Experimental Findings

The following table summarizes key experimental findings related to this compound's biological activity:

Experiment TypeFindings
AutoradiographyHigh occupancy at 5-HT1A receptors; low nM potency against radioligands.
ElectrophysiologyEnhanced extracellular serotonin levels in response to SSRIs when combined with this compound.
Behavioral TestsNo acceleration of fluoxetine's antidepressant effects; potential behavioral modulation noted.

Comparison with Similar Compounds

Pharmacological Profile Comparison

Table 1: Binding Affinity and Functional Activity of DU125530 and Analogous 5-HT1A Ligands

Compound Receptor Specificity Ki (nM) Functional Activity Key Preclinical Findings
This compound 5-HT1A antagonist 0.7 Full antagonist Blocks flesinoxan cue in pigeons ; no intrinsic agonist activity
WAY 100635 5-HT1A antagonist 0.2–1.1 Silent antagonist Fully blocks flesinoxan cue; no substitution in generalization tests
NAN-190 5-HT1A antagonist 2.3 Partial agonist Full antagonism of flesinoxan but partial agonist effects in other models
(S)-UH-301 5-HT1A antagonist 4.5 Partial antagonist Partially blocks flesinoxan cue; weak efficacy in vivo
Pindolol 5-HT1A partial agonist 34–50 β-blocker with 5-HT1A activity Accelerates SSRI effects clinically; partial substitution for flesinoxan
S15535 5-HT1A agonist 2.8 Full agonist Substitutes for flesinoxan cue; opposite mechanism to this compound

Functional Antagonism In Vivo

In a pigeon drug discrimination model, this compound fully (≥80%) blocked the discriminative stimulus of flesinoxan, comparable to WAY 100635 and NAN-190 . In contrast, S15535—structurally related to this compound—acted as a full agonist, highlighting critical differences in functional groups influencing receptor interaction .

Clinical Implications

This contrasts with pindolol, which enhances SSRI onset in clinical settings despite its partial agonism . The discrepancy may arise from this compound’s complete autoreceptor blockade, which could excessively elevate serotonin levels, leading to compensatory mechanisms .

Q & A

Q. What is the molecular mechanism of DU125530 in modulating 5-HT1A receptor activity?

this compound acts as a selective 5-HT1A receptor antagonist with a Ki value of 0.7 nM. It demonstrates equal potency in displacing agonist and antagonist binding to pre- and post-synaptic receptors in rat and human models. Methodologically, radioligand binding assays (e.g., using tritiated 8-OH-DPAT) are critical for quantifying receptor affinity. Researchers should validate selectivity via parallel testing against other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT7) to confirm specificity .

Q. What experimental protocols are recommended for assessing this compound’s brain penetration in vivo?

Use pharmacokinetic studies with LC-MS/MS to measure plasma and brain tissue concentrations post-administration. Key parameters include bioavailability, half-life, and blood-brain barrier permeability. Intraperitoneal or intravenous administration in rodent models, followed by cerebrospinal fluid (CSF) sampling, can clarify distribution dynamics. Solubility in DMSO (as noted in ) requires vehicle controls to avoid confounding effects .

Q. How do researchers ensure reproducibility in this compound’s receptor binding assays?

Standardize assay conditions: pH, temperature, and buffer composition (e.g., Tris-HCl). Use saturating concentrations of radioligands and include nonspecific binding controls (e.g., 10 μM serotonin). Replicate experiments across independent labs to address variability in tissue preparation or receptor density .

Advanced Research Questions

Q. How can contradictory data on this compound’s pre- vs. post-synaptic effects be resolved?

Contradictions may arise from differences in receptor localization (e.g., autoreceptors vs. heteroreceptors). Employ region-specific microinjection in animal models (e.g., dorsal raphe vs. hippocampus) combined with electrophysiology. Quantify downstream biomarkers like cAMP levels or Fos protein expression to differentiate signaling pathways .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC50/IC50 values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For small-sample in vivo studies, Bayesian hierarchical models improve robustness by pooling data across experiments .

Q. How should researchers design studies to evaluate this compound’s functional selectivity in biased signaling?

Utilize BRET (Bioluminescence Resonance Energy Transfer) or β-arrestin recruitment assays to compare G-protein vs. β-arrestin pathways. Pair these with computational modeling of ligand-receptor conformational changes to identify structural determinants of biased antagonism .

Q. What methodologies mitigate off-target effects when testing this compound in complex biological systems?

Combine CRISPR/Cas9 knockout of 5-HT1A receptors with rescue experiments to confirm target specificity. Proteomic profiling (e.g., mass spectrometry) of treated vs. untreated tissues can identify unintended interactions. Cross-validate findings using orthogonal assays like calcium imaging .

Q. How can interspecies variability (rat vs. human) in this compound’s efficacy be addressed?

Conduct comparative studies using human-induced pluripotent stem cell (iPSC)-derived neurons and primary rodent neurons. Assess receptor isoform expression via qPCR and correlate with functional responses (e.g., ligand binding kinetics). Molecular dynamics simulations may explain species-specific binding pocket differences .

Q. What strategies optimize this compound’s stability in long-term behavioral studies?

Preformulate this compound in cyclodextrin complexes or lipid nanoparticles to enhance aqueous stability. Monitor compound degradation via HPLC at regular intervals. For chronic administration, osmotic minipumps ensure consistent delivery and reduce handling stress artifacts .

Q. How should researchers contextualize this compound’s Ki value within broader pharmacological frameworks?

Compare this compound’s Ki with endogenous ligand concentrations (e.g., serotonin in synaptic clefts) to assess physiological relevance. Use Schild analysis to determine antagonist potency (pA2 values) in functional assays. Integrate pharmacokinetic-pharmacodynamic (PK/PD) models to predict in vivo efficacy .

Methodological Guidelines

  • Data Contradiction Analysis : Apply triangulation by combining biochemical, behavioral, and computational data. Use meta-analysis tools (e.g., RevMan) to aggregate findings from disparate studies and identify moderators of effect size .
  • Experimental Design : Align hypotheses with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Pre-register protocols on platforms like Open Science Framework to reduce bias .
  • Reporting Standards : Follow ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Include raw data tables in appendices with processed data in main figures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.